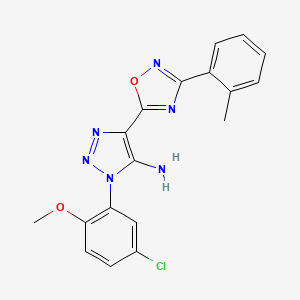

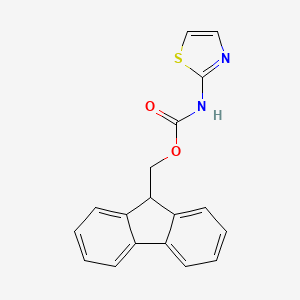

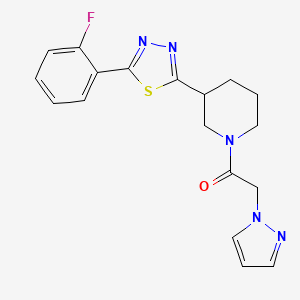

![molecular formula C15H11F4N3O B2495468 Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- CAS No. 1280882-25-8](/img/structure/B2495468.png)

Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated compounds, particularly those containing nitrile groups, have garnered significant interest due to their unique physical and chemical properties. These compounds are pivotal in various fields, including pharmaceuticals, agrochemicals, and materials science, owing to their stability, reactivity, and potential biological activities.

Synthesis Analysis

The synthesis of fluorinated compounds often involves multi-step reactions, including halogenation, cyanation, and amination processes. For example, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for certain drugs, was achieved from m-fluoro-(trifluoromethyl)benzene through bromination, Grignard reaction, cyanidation, and amination, highlighting the complex synthesis routes for such compounds (Zhang Tong-bin, 2012).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations are commonly used. For instance, the crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate revealed insights into the conformation and electronic properties of the molecule (P. Huang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Intermediate for Bicalutamide Synthesis : The compound serves as an intermediate in the synthesis of bicalutamide, a medication used in prostate cancer treatment. A study details an environmentally friendly method for its synthesis from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% (Zhang Tong-bin, 2012).

Synthesis of Androgen Receptor Antagonists : The compound is utilized in the synthesis of MDV3100, an androgen receptor antagonist, indicating its importance in developing treatments for conditions like prostate cancer (Li Zhi-yu, 2012).

Radiopharmaceutical and Imaging Applications

PET Tracer Development : It is used in the development of positron emission tomography (PET) tracers, such as for imaging AMPA receptors. A study describes the radiosynthesis and preliminary evaluation of a related compound for this purpose (Gengyang Yuan et al., 2016).

Imaging Metabotropic Glutamate Receptors : Another application includes the synthesis of radioligands for PET imaging of metabotropic glutamate subtype-5 receptors, highlighting its role in neuroimaging research (F. Siméon et al., 2007).

Fluoroalkyl Amino Reagents

- Introduction of Fluoro(trifluoromethoxy)methyl Group : The compound is involved in the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, significant in medicinal and agricultural chemistry (Étienne Schmitt et al., 2017).

Energy Conversion and Materials Science

- Improving Polymer Solar Cells : In the field of energy conversion, a study demonstrates the use of a perfluorinated compound related to this compound as an additive in polymer solar cells, leading to enhanced power conversion efficiencies (Seonju Jeong et al., 2011).

Chemical Reaction Dynamics

- Internal Conversion in Solvents : Research on internal conversion dynamics in alkane solvents includes the study of fluoro-substituted benzonitriles, elucidating the influence of fluoro substitution on fluorescence and decay times (S. Druzhinin et al., 2001).

Eigenschaften

IUPAC Name |

3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFGWIWYUQTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

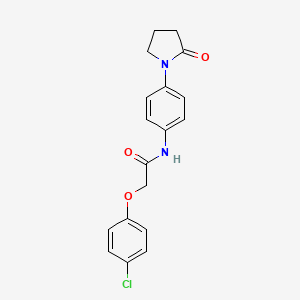

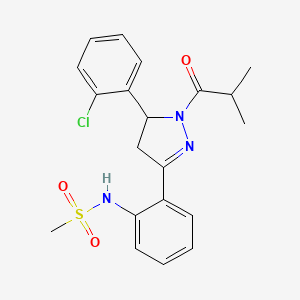

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)

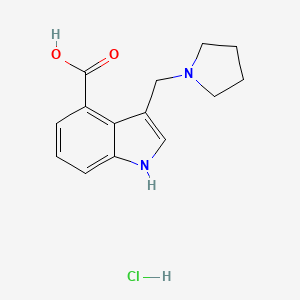

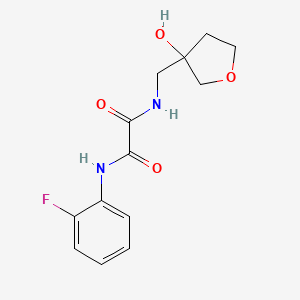

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)

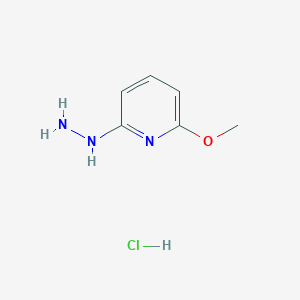

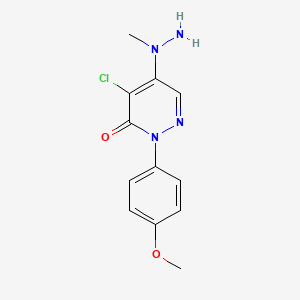

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)